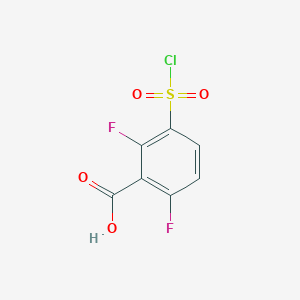

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chlorosulfonyl-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-15(13,14)4-2-1-3(9)5(6(4)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVXKOPZKHCCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391264 | |

| Record name | 3-Chlorosulfonyl-2,6-difluoro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142576-91-8 | |

| Record name | 3-Chlorosulfonyl-2,6-difluoro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid, identified by the CAS number 142576-91-8 , is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its unique structural arrangement, featuring a carboxylic acid, a sulfonyl chloride, and two fluorine atoms on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. The presence of multiple reactive sites allows for selective chemical modifications, enabling the creation of diverse molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.

Physicochemical Properties

The distinct physicochemical properties of this compound are crucial for its reactivity and handling. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 142576-91-8 | [1][2][3][4] |

| Molecular Formula | C7H3ClF2O4S | [2] |

| Molecular Weight | 256.61 g/mol | [2][3] |

| Appearance | Powder | [3] |

| Purity | Typically ≥95% | [1][3] |

| Storage Temperature | Room Temperature | [3] |

| InChI Key | QOVXKOPZKHCCHN-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)C1=C(F)C=CC(S(=O)(Cl)=O)=C1F | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, a general synthetic approach can be inferred from related transformations. A plausible retrosynthetic analysis suggests that the molecule can be constructed from a difluorinated benzoic acid precursor.

Generalized Synthetic Workflow

A potential synthetic route could involve the direct chlorosulfonylation of 2,6-difluorobenzoic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Protocol (Illustrative)

-

Preparation : In a clean, dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, place 2,6-difluorobenzoic acid.[5]

-

Reaction : Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid via the dropping funnel with continuous stirring. The reaction is highly exothermic and releases HCl gas, which must be neutralized in the gas trap.

-

Heating : After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently under reflux for several hours to ensure complete reaction.

-

Work-up : Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent.

Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. The carboxylic acid and sulfonyl chloride groups provide handles for forming amide, ester, and sulfonamide linkages, which are common in drug molecules.[6] The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.[7]

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. For instance, it can be used to prepare complex heterocyclic compounds that are scaffolds for enzyme inhibitors or receptor modulators. The sulfonyl chloride can react with amines to form sulfonamides, a functional group present in many antibacterial and diuretic drugs.[6]

Example Application: Synthesis of a Novel Kinase Inhibitor (Hypothetical)

The following workflow illustrates how this compound could be utilized in the synthesis of a hypothetical kinase inhibitor.

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

This pathway demonstrates the sequential modification of the sulfonyl chloride and carboxylic acid moieties to build a more complex and potentially bioactive molecule. Such strategies are central to modern drug discovery efforts.[8][9]

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.[3][10][11][12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Skin and Eye Contact : The compound can cause severe skin burns and eye damage.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13]

-

Storage : Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[11] Keep the container tightly sealed.[11]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of reactive functional groups and fluorine substituents provides chemists with a powerful tool for creating novel molecules with potentially enhanced biological activity and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

- PubChemLite. This compound (C7H3ClF2O4S). [Link]

- Google Patents. Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.

- PubChem. 2,6-Difluorobenzoic acid. [Link]

- PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. [Link]

- Royal Society of Chemistry.

- Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

- MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

Sources

- 1. 142576-91-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 142576-91-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 142576-91-8 [sigmaaldrich.com]

- 4. 142576-91-8|this compound| Ambeed [ambeed.com]

- 5. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. blumberginstitute.org [blumberginstitute.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 3-(chlorosulfonyl)-2,6-difluorobenzoic acid, a pivotal building block in contemporary drug discovery and fine chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's chemical identity, core physicochemical parameters, and reactivity profile. Detailed, field-proven experimental protocols for its characterization are presented, emphasizing the causality behind methodological choices. This guide aims to serve as an essential resource for the effective and safe utilization of this versatile reagent.

Introduction: Strategic Importance in Chemical Synthesis

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, a sulfonyl chloride, and a difluorinated phenyl ring, offers a unique combination of reactive sites. The strong electron-withdrawing nature of the fluorine atoms and the chlorosulfonyl group profoundly influences the acidity of the carboxylic acid and the reactivity of the entire molecule. The sulfonyl chloride moiety is a key precursor for the synthesis of sulfonamides, a ubiquitous functional group in a multitude of therapeutic agents, including antibacterial and anticancer drugs.[1][2][3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the safe handling of this reactive intermediate.

Chemical and Structural Identity

-

IUPAC Name: this compound

-

CAS Number: 136338-02-6

-

Molecular Formula: C₇H₃ClF₂O₄S

-

Molecular Weight: 256.61 g/mol

-

Canonical SMILES: C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl

-

InChI Key: QOVXKOPZKHCCHN-UHFFFAOYSA-N

Structural Representation:

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that many of these are predicted values and should be confirmed experimentally for critical applications.

| Property | Value | Source & Notes |

| Physical State | Solid, typically a white to off-white powder | Supplier Information |

| Melting Point | 155-160 °C | Supplier Information |

| Boiling Point | 345.9 ± 42.0 °C | Predicted |

| Density | 1.7 ± 0.1 g/cm³ | Predicted |

| pKa | -0.19 ± 0.70 | Predicted (Most Acidic) |

| LogP | 2.15 | Predicted |

Expert Insights: The predicted pKa is exceptionally low, suggesting that the carboxylic acid is a very strong acid. This is a direct consequence of the potent electron-withdrawing inductive effects of the two ortho-fluorine substituents and the meta-chlorosulfonyl group. This high acidity dictates that the compound will exist predominantly in its carboxylate form in neutral aqueous media and will require strongly acidic conditions to be fully protonated. The predicted LogP indicates moderate lipophilicity, suggesting a balance of solubility between organic and aqueous phases, a property often sought in drug discovery.

Reactivity and Stability Profile

The chemical behavior of this compound is dominated by the reactivity of its two key functional groups: the sulfonyl chloride and the carboxylic acid.

-

Sulfonyl Chloride: This group is a potent electrophile, highly susceptible to nucleophilic attack. It will readily react with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid. This hydrolytic instability is a critical consideration for its storage and handling, which should be under anhydrous conditions. The reactivity with amines to form sulfonamides is its primary utility in synthesis.[2] The rate of reaction is influenced by the nucleophilicity of the amine.

-

Carboxylic Acid: The high acidity of the carboxylic acid means it will readily react with bases to form salts. It can undergo standard carboxylic acid transformations such as esterification, though the conditions must be compatible with the sensitive sulfonyl chloride group.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as robust starting points for the experimental determination of the key physicochemical properties of this compound.

Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for determining the melting point of a crystalline solid due to its high precision. It also provides critical information on thermal stability by detecting exothermic decomposition events. A sharp melting endotherm is indicative of high purity.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent the volatilization of any potential degradation products.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. Any significant exothermic events following the melt are indicative of decomposition and should be noted as the onset of thermal degradation.

Caption: Workflow for DSC analysis of this compound.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a direct and accurate method to determine the pKa of an ionizable group. The pKa is the pH at which 50% of the species is in its ionized form, which corresponds to the midpoint of the titration curve for a monoprotic acid. Due to the predicted low pKa, a mixed-solvent system is necessary to ensure solubility and accurate pH measurement.

Detailed Protocol:

-

Solution Preparation:

-

Prepare a 0.01 M solution of this compound in a 1:1 (v/v) mixture of acetonitrile and water. The acetonitrile is necessary to ensure the solubility of the compound.

-

Prepare a standardized 0.1 M aqueous solution of NaOH.

-

-

Instrument Calibration: Calibrate a pH meter with standard aqueous buffers, and then perform a solvent correction for the acetonitrile/water mixture if high accuracy is required.

-

Titration:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker maintained at 25 °C.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02 mL) using an automated titrator.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or the maximum of the first derivative plot.

Solubility Profile Determination

Causality: Understanding the solubility in a range of solvents is critical for reaction setup, purification, and formulation. A shake-flask method followed by HPLC quantification is a reliable approach for determining equilibrium solubility.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, acetone, dichloromethane, hexanes).

-

Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing:

-

Allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).

-

Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.

-

The concentration of the compound in the supernatant, determined from the calibration curve, represents its solubility in that solvent.

-

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts with water to produce corrosive byproducts.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Keep away from water and other nucleophiles.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in chemical synthesis. Its utility is intrinsically linked to its distinct physicochemical properties, which are dominated by the strong electron-withdrawing effects of its substituents. The protocols and data presented in this guide provide a solid foundation for its safe and effective use. Experimental verification of the predicted properties is strongly recommended for any process development or scale-up activities to ensure robust and reproducible outcomes.

References

- Shevchuk, O. I., et al. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- Shevchuk, O. I., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

- MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.

- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.

Sources

A Technical Guide to 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid: A Versatile Trifunctional Building Block

Abstract

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid is a key trifunctional reagent increasingly recognized for its utility in medicinal chemistry and drug development. Possessing a highly reactive sulfonyl chloride, a versatile carboxylic acid, and an activated difluorinated aromatic ring, this molecule offers a unique platform for the synthesis of complex and diverse molecular architectures. This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and distinct reactivity profile. Furthermore, it details its application as a strategic building block in modern drug discovery and provides validated protocols for its handling and characterization.

Physicochemical Properties & Molecular Structure

This compound, with CAS Number 142576-91-8, is a crystalline solid that serves as a cornerstone intermediate in synthetic organic chemistry.[1] Its structural and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 142576-91-8 | [2] |

| Molecular Formula | C₇H₃ClF₂O₄S | [3] |

| Molecular Weight | 256.61 g/mol | [2] |

| Physical Form | Powder/Solid | |

| Purity | Typically ≥95% | [2] |

| InChI Key | QOVXKOPZKHCCHN-UHFFFAOYSA-N |

The molecule's power lies in the orthogonal reactivity of its three key functional groups, strategically positioned on the benzene ring. The two fluorine atoms at the ortho positions (2 and 6) significantly influence the electronic properties of the ring and the reactivity of the adjacent carboxylic acid and the chlorosulfonyl group.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of aryl sulfonyl chlorides often involves multi-step procedures. A common conceptual pathway for related structures involves directed ortho-lithiation followed by quenching with sulfur dioxide and subsequent chlorination.

For instance, a general synthesis of a substituted benzenesulfonyl chloride starts with the corresponding benzene derivative.[4] This is treated with a strong base like n-butyllithium at low temperatures (-78 °C) to achieve selective deprotonation (lithiation). The resulting aryllithium species is then reacted with sulfur dioxide (SO₂) to form a lithium sulfinate salt. Finally, oxidative chlorination, often with a reagent like N-chlorosuccinimide (NCS), yields the desired sulfonyl chloride.[4]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the title compound.

General Purification Protocol

Purification is typically achieved via recrystallization. The crude product is dissolved in a minimal amount of a hot solvent, such as a toluene/hexane mixture, and allowed to cool slowly. The purified crystals are then isolated by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove soluble impurities, and dried under vacuum.

Chemical Reactivity and Mechanistic Considerations

The utility of this reagent stems from the differential reactivity of its functional groups, allowing for sequential and selective chemical transformations.

The Chlorosulfonyl Group (-SO₂Cl)

This is the most electrophilic and reactive site on the molecule. It reacts readily with a wide range of nucleophiles.[5]

-

Reaction with Amines: This is the most common transformation, rapidly forming stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for creating bioisosteres of amides.[6] The resulting sulfonamide linkage is generally more resistant to metabolic hydrolysis compared to a simple amide bond.

-

Hydrolysis: The sulfonyl chloride group reacts violently with water, hydrolyzing to the corresponding sulfonic acid.[7][8] This necessitates handling the compound under anhydrous conditions.

-

Reduction: The sulfonyl chloride can be reduced to a thiol (-SH) using appropriate reducing agents, opening pathways to sulfur-based heterocycles and other organosulfur compounds.[9]

The Carboxylic Acid Group (-COOH)

While less reactive than the sulfonyl chloride, the carboxylic acid is a versatile handle for derivatization.

-

Amide and Ester Formation: It can be converted to amides or esters using standard coupling agents (e.g., HATU, EDC) or by first converting it to an acid chloride (e.g., with thionyl chloride), respectively. Critically, these reactions are typically performed after the sulfonyl chloride has been reacted, due to the latter's higher reactivity.

-

Decarboxylation: Under certain conditions, aromatic carboxylic acids can undergo decarboxylation, although this is less common and requires specific catalytic systems.[10]

The Difluorinated Aromatic Ring

The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring.

-

Influence on Acidity: The ortho-fluorine atoms increase the acidity of the carboxylic acid proton through inductive effects.

-

Nucleophilic Aromatic Substitution (SₙAr): While the ring is electron-deficient, the positions ortho and para to the fluorine and sulfonyl groups are activated towards SₙAr, though this requires strong nucleophiles and is less facile than reactions at the other two functional groups.

Caption: Key reactivity pathways based on the functional groups.

Applications in Drug Discovery

This trifunctional building block is particularly valuable for generating libraries of compounds for high-throughput screening and for structure-activity relationship (SAR) studies. The ability to independently modify three different points on the scaffold allows for a systematic exploration of the chemical space around a core structure.[11] The sulfonamide linkage, in particular, is a privileged motif found in a wide array of marketed drugs, including diuretics, antibiotics, and protease inhibitors.[10]

Analytical Characterization Protocol

Confirming the identity and purity of this compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

Step-by-Step NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.

-

¹H NMR Acquisition:

-

Expected Signals: Two signals are expected in the aromatic region (approx. 7.0-8.5 ppm). These protons will appear as complex multiplets due to coupling with each other and with the fluorine atoms.

-

-

¹⁹F NMR Acquisition:

-

Significance: ¹⁹F NMR is highly sensitive to the chemical environment and is crucial for confirming the fluorine substitution pattern.[12]

-

Expected Signals: A single signal is expected for the two equivalent fluorine atoms at positions 2 and 6. The chemical shift will be informative of the electronic environment.[13]

-

-

¹³C NMR Acquisition:

-

Expected Signals: Seven distinct carbon signals are expected. The carbon atoms bonded to fluorine will show characteristic large one-bond C-F coupling constants.

-

-

Data Interpretation: Analyze chemical shifts, integration, and coupling patterns to confirm the structure is consistent with the reference compound.

Safety, Handling, and Storage

Hazard Identification: This compound is classified as corrosive and an irritant. It causes severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation.

Handling Protocol:

-

Always handle this chemical inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[14]

-

Avoid inhalation of dust or vapors.[15]

-

Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]

-

Keep away from water and moisture, as it reacts violently to release corrosive hydrogen chloride gas.[7] Use and store under an inert atmosphere (e.g., nitrogen or argon) where possible.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as bases, alcohols, and strong oxidizing agents.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%.

- Kevill, D. N., & D'Souza, M. J. (2008). Structural Effects on the Solvolytic Reactivity of Carboxylic and Sulfonic Acid Chlorides. Comparisons with Gas-Phase Data for Cation Formation. The Journal of Organic Chemistry, 73(15), 5841–5852. [Link]

- Merchant, R. R., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

- Lucassen, A. C. B., et al. (2007). Supporting Information - Design, Synthesis and Crystal structure of a multiple Donor-Acceptor. The Royal Society of Chemistry. [Link]

- Wikipedia. (n.d.). Chlorosulfonyl isocyanate.

- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]

- Yusubov, M. S., et al. (2020). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2020(5), 133-147. [Link]

- PubChem. (n.d.). This compound.

- Li, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 129-133. [Link]

- Radchenko, O. B., et al. (2022). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Google Patents. (1995). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.

- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1957. [Link]

- ResearchGate. (n.d.). 19F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones.

- CAS. (2025). Emerging drug discovery trends explored in CAS Insights webinar.

Sources

- 1. 142576-91-8|this compound|BLD Pharm [bldpharm.com]

- 2. 142576-91-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - this compound (C7H3ClF2O4S) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Emerging drug discovery trends explored in CAS Insights webinar | CAS [cas.org]

- 12. biophysics.org [biophysics.org]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Safe Handling of 3-(Chlorosulfonyl)-2,6-difluorobenzoic Acid for Research Applications

Introduction: 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid (CAS No. 142576-91-8) is a highly functionalized aromatic compound that serves as a critical building block in contemporary drug discovery and materials science.[1] Its unique structure, featuring a reactive chlorosulfonyl group, a carboxylic acid, and a difluorinated phenyl ring, makes it a versatile reagent for introducing complex moieties in chemical synthesis.[2] However, the very features that make this compound synthetically valuable also impart significant hazards. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this reagent. The protocols and insights herein are designed to foster a proactive safety culture by explaining the chemical causality behind the recommended procedures.

Hazard Identification and Risk Assessment: A Mechanistic Perspective

Understanding the inherent reactivity of this compound is paramount to a sound risk assessment. The primary hazards stem from the chlorosulfonyl group, which is extremely susceptible to hydrolysis. Contact with water, including atmospheric moisture or moisture on biological tissues, leads to a rapid reaction that produces hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the underlying cause of the compound's severe corrosive properties.

The compound is classified under the Globally Harmonized System (GHS) with the following designations[3]:

| GHS Classification | Details |

| Pictograms | Corrosion (GHS05), Exclamation Mark (GHS07)[3] |

| Signal Word | Danger [3] |

| Hazard Statements | H302: Harmful if swallowed.[3]H314: Causes severe skin burns and eye damage.[3]H335: May cause respiratory irritation.[3] |

| Precautionary Statements | Prevention: P260, P261, P264, P270, P271, P280[3]Response: P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363[3]Storage: P403+P233, P405[3]Disposal: P501[4] |

The H314 hazard statement ("Causes severe skin burns and eye damage") must be given the utmost respect. Unlike simple irritants, this compound can cause rapid and permanent tissue destruction upon contact. Similarly, the H335 warning ("May cause respiratory irritation") is a direct consequence of inhaling airborne powder, which can hydrolyze in the moist environment of the respiratory tract, leading to chemical burns in the lungs.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by rigorous administrative controls and appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[6] This is a non-negotiable control to ensure that any dusts or vapors are contained and exhausted, directly mitigating the respiratory hazard (H335).[6] Facilities must also be equipped with readily accessible eyewash stations and safety showers.[7][8]

Personal Protective Equipment (PPE) Protocol

Standard laboratory attire is insufficient. A comprehensive PPE ensemble is required to protect against the severe corrosive hazards.

| PPE Item | Specification and Rationale |

| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile, minimum 8 mil thickness) inspected for integrity before use. Double-gloving is recommended. The chlorosulfonyl group can penetrate standard thin gloves; immediate removal and replacement are necessary upon any suspected contact.[9] |

| Eye & Face Protection | Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[7] Crucially, these must be supplemented with a full-face shield. The risk of severe, irreversible eye damage (H314) necessitates this dual layer of protection.[10] |

| Skin & Body Protection | A flame-retardant lab coat must be worn and fully buttoned. For larger quantities or operations with a higher risk of splashing, a chemically resistant apron over the lab coat is required.[9] Ensure clothing is laundered separately from personal items.[5] |

| Respiratory Protection | Under normal use within a fume hood, respiratory protection is not typically required. However, if exposure limits are exceeded or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases should be used.[8][10] |

Standard Operating Procedures for Handling and Storage

Adherence to a validated workflow minimizes the risk of exposure during routine laboratory operations.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely incorporating this reagent into a synthetic procedure.

Caption: Decision-making flowchart for emergency response to an incident.

Step-by-Step Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing. [4]Flush the affected skin with copious amounts of running water for at least 15 minutes. [8]Seek immediate medical attention. [4]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [5][8]Remove contact lenses if present and easy to do. [11]Seek immediate medical attention from an ophthalmologist. [11]* Inhalation: Move the person to fresh air immediately. [4][12]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [12]Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. [6]Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. [12]Call a poison control center or doctor immediately. [12]* Spill Cleanup: For small spills, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite) and place it into a sealed, labeled container for hazardous waste disposal. [5]Do not let the product enter drains. [9]For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

References

- CymitQuimica (2024). Safety Data Sheet - 3-(Chlorosulfonyl)-2-fluorobenzoic acid.

- Fisher Scientific (n.d.). Safety Data Sheet.

- Fisher Scientific (n.d.). Safety Data Sheet.

- BLD Pharmatech (n.d.). Safety Data Sheet.

- Nevada Division of Environmental Protection (2007). Toxicological Profiles for Three Organic Acids.

- Cole-Parmer (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid.

Sources

- 1. 142576-91-8|this compound|BLD Pharm [bldpharm.com]

- 2. 142576-91-8|this compound| Ambeed [ambeed.com]

- 3. This compound | 142576-91-8 [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 3-(Chlorosulfonyl)-2,6-difluorobenzoic Acid: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid, with a molecular formula of C₇H₃ClF₂O₄S and a CAS number of 142576-91-8, is a substituted aromatic compound of significant interest in synthetic chemistry.[1][2][3] Its trifunctional nature, featuring a carboxylic acid, a sulfonyl chloride, and two fluorine atoms on the benzene ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The precise arrangement of these functional groups dictates the molecule's reactivity and potential applications. Accurate spectroscopic analysis is therefore paramount to confirm its structure and purity, ensuring the reliability of subsequent synthetic transformations.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. The key structural features that will influence the spectra are the trisubstituted benzene ring, the acidic proton of the carboxylic acid, the two aromatic protons, and the electron-withdrawing nature of the fluoro, chlorosulfonyl, and carboxylic acid groups.

Diagram 1: Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~8.0-8.3 | Multiplet | 1H | Ar-H |

| ~7.4-7.7 | Multiplet | 1H | Ar-H |

Interpretation and Rationale:

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the carboxylic acid proton and the two aromatic protons.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of 10-13 ppm. Its exact chemical shift and broadness can be influenced by the solvent and concentration due to hydrogen bonding.

-

Aromatic Protons (Ar-H): The benzene ring has two remaining protons. The strong electron-withdrawing effects of the two fluorine atoms, the chlorosulfonyl group, and the carboxylic acid group will significantly deshield these protons, causing them to resonate at high chemical shifts, likely between 7.4 and 8.3 ppm. The coupling between these two protons and with the fluorine atoms will result in complex multiplet splitting patterns.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | -COOH |

| ~160-165 (d, JCF ≈ 250 Hz) | C-F |

| ~140-145 | C-SO₂Cl |

| ~130-135 | C-H |

| ~120-125 | C-H |

| ~115-120 (d, JCF ≈ 20 Hz) | C-COOH |

Interpretation and Rationale:

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

-

Carboxylic Carbon (-COOH): This carbon will be observed in the typical range for carboxylic acids, around 160-165 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be heavily influenced by the substituents.

-

The carbons directly bonded to the highly electronegative fluorine atoms will appear at very high chemical shifts (downfield) and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as doublets.

-

The carbon attached to the chlorosulfonyl group will also be significantly deshielded.

-

The carbons bonded to hydrogen will have chemical shifts determined by the cumulative electronic effects of the substituents.

-

The carbon bearing the carboxylic acid group will also show coupling to the adjacent fluorine atoms (a smaller two-bond coupling, ²JCF).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic Ring) |

| 1350-1400 | Strong | S=O stretch (Asymmetric) |

| 1150-1200 | Strong | S=O stretch (Symmetric) |

| 1200-1300 | Strong | C-F stretch |

| 550-650 | Medium | S-Cl stretch |

Interpretation and Rationale:

The IR spectrum of this compound will be characterized by the prominent absorption bands of its functional groups.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is broadened by hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid.

-

S=O Stretches: The sulfonyl chloride group will give rise to two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

-

C-F Stretch: Strong absorptions due to the C-F stretching vibrations are expected in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1550-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

S-Cl Stretch: A medium intensity absorption for the sulfur-chlorine bond stretch is expected in the lower frequency region of the spectrum, around 550-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 256/258 | [M]⁺∙ Molecular ion peak (with isotopic pattern for Cl) |

| 221 | [M-Cl]⁺ |

| 193 | [M-SO₂Cl]⁺ |

| 175 | [M-SO₂Cl-H₂O]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺∙): The molecular ion peak is expected at an m/z of approximately 256, corresponding to the molecular weight of the compound (C₇H₃ClF₂O₄S). Due to the presence of chlorine, an isotopic peak at m/z 258 with about one-third the intensity of the m/z 256 peak is anticipated, which is a characteristic signature for a molecule containing one chlorine atom.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization techniques. Common fragmentation pathways would involve the loss of the chlorine atom, the entire chlorosulfonyl group, or subsequent loss of water from the carboxylic acid. PubChem predicts a monoisotopic mass of 255.94086 Da.[4]

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

A simplified representation of potential fragmentation pathways in mass spectrometry.

Experimental Protocols: A General Approach

While specific experimental data is not available, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the acidic proton.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Processing: Identify and label the major absorption peaks.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the predicted NMR, IR, and MS data, researchers can more effectively identify and characterize this valuable synthetic intermediate. The provided general experimental protocols serve as a starting point for obtaining high-quality spectroscopic data. The structural insights gained from a thorough spectroscopic analysis are crucial for ensuring the success of synthetic endeavors and the development of novel chemical entities.

References

- BLDpharm. This compound.

- PubChem. This compound.

- Ambeed. This compound.

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. This compound.

- PubChem. 2,6-Difluorobenzoic acid.

- NIST. Benzoic acid, 3-chloro-.

- Doc Brown's Chemistry. Infrared spectrum of benzoic acid.

Sources

The Strategic Application of 3-(Chlorosulfonyl)-2,6-difluorobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Unique Value Proposition of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to achieving desired therapeutic profiles. 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid, a molecule featuring a highly reactive sulfonyl chloride, a carboxylic acid, and a difluorinated phenyl ring, presents a compelling scaffold for medicinal chemists. The strategic incorporation of fluorine is a well-established method for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in the synthesis of bioactive compounds, with a particular emphasis on its utility in constructing novel therapeutics targeting the central nervous system. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols, and present a forward-looking perspective on its broader potential.

Core Physicochemical and Reactivity Profile

The trifunctional nature of this compound dictates its reactivity and utility.

| Property | Feature | Implication in Medicinal Chemistry |

| Chemical Structure | A benzene ring substituted with a chlorosulfonyl group, a carboxylic acid group, and two fluorine atoms ortho to the carboxylic acid. | Provides multiple points for chemical modification and diversification. |

| CAS Number | 142576-91-8 | A unique identifier for this specific chemical entity.[3] |

| Molecular Formula | C₇H₃ClF₂O₄S | Indicates the elemental composition of the molecule.[4] |

| Molecular Weight | 256.61 g/mol | Relevant for stoichiometric calculations in synthesis.[4] |

| Reactivity | The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles like primary and secondary amines to form stable sulfonamides.[5][6] The carboxylic acid group can participate in amide bond formation or serve as a bioisosteric anchor. The fluorinated ring influences the acidity and electronic properties of the functional groups.[1] | Enables the construction of diverse molecular architectures with potential biological activity. The differential reactivity of the two functional groups allows for selective transformations. |

Key Application: Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of the glycine transporter 1 (GlyT1).[7] GlyT1 inhibitors are a promising class of drugs for the treatment of schizophrenia and other CNS disorders by modulating glutamatergic neurotransmission through the N-methyl-D-aspartate (NMDA) receptor.[5][8]

Workflow for the Synthesis of a GlyT1 Inhibitor Precursor

The synthesis involves the reaction of this compound with a suitable piperazine derivative to form a key sulfonamide intermediate.

Detailed Experimental Protocol: Synthesis of a Piperazine Sulfonamide Derivative

This protocol is a representative procedure for the synthesis of a sulfonamide from an aryl sulfonyl chloride and a secondary amine, adapted for the specific reagents.

Objective: To synthesize a 3-(piperazin-1-ylsulfonyl)-2,6-difluorobenzoic acid derivative.

Materials:

-

This compound (1.0 eq)

-

Appropriately substituted piperazine (1.1 eq)

-

Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Standard glassware for reaction, workup, and purification

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the piperazine derivative (1.1 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine (2.0 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution at 0°C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired sulfonamide.

The Rationale Behind Fluorine Substitution

The presence of two fluorine atoms on the benzoic acid ring is a deliberate design choice with several strategic advantages in medicinal chemistry:

-

Modulation of Acidity: The strong electron-withdrawing nature of the ortho-fluorine atoms increases the acidity of the carboxylic acid group. This can lead to enhanced binding interactions with target proteins.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of the drug.[9]

-

Conformational Control: The ortho-fluorine atoms can induce a specific conformation in the molecule, which may be favorable for binding to the target receptor.

-

Enhanced Permeability: In some cases, fluorine substitution can increase the lipophilicity of a molecule, improving its ability to cross the blood-brain barrier, a crucial property for CNS-acting drugs.

Potential for Further Applications

While the application in GlyT1 inhibitors is well-documented, the structural features of this compound suggest its utility in other areas of medicinal chemistry.

As a Scaffold for Bioisosteric Replacement

The carboxylic acid group can be replaced by other functional groups (bioisosteres) to improve pharmacokinetic properties. The sulfonamide moiety itself can act as a bioisostere for a carboxylic acid, offering a similar spatial arrangement of hydrogen bond acceptors but with different physicochemical properties.[10]

In the Development of Antimicrobial Agents

The 2,6-difluorobenzamide scaffold has been identified as a promising core for the development of novel inhibitors of the bacterial cell division protein FtsZ.[11][12] While these reported compounds do not contain the sulfonyl group, it is plausible that derivatives of this compound could be explored for antibacterial activity, leveraging the known antimicrobial properties of the sulfonamide class of drugs.[7][13]

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block for medicinal chemistry. Its demonstrated utility in the synthesis of GlyT1 inhibitors highlights its potential for the development of novel CNS therapeutics. The strategic placement of fluorine atoms, combined with the dual reactivity of the sulfonyl chloride and carboxylic acid moieties, provides a powerful platform for generating diverse libraries of compounds with potentially enhanced pharmacological profiles. Further exploration of this scaffold in areas such as antimicrobial and anticancer drug discovery is warranted and could lead to the development of new and effective therapeutic agents. The detailed synthetic protocols and strategic considerations outlined in this guide are intended to empower researchers to fully leverage the potential of this unique chemical entity in their drug discovery programs.

References

- BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.

- BenchChem. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.

- BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.

- Macmillan Group, Princeton University. (2023).

- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

- Andreoli, F., et al. (2017).

- Wang, J., et al. (2015). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.

- Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. PubMed.

- Lindsley, C. W., et al. (2006). Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. PubMed.

- Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

- Glaxo Group Ltd. (2006). Glycine transport inhibitors.

- Ambeed. (n.d.). 142576-91-8|this compound.

- Alam, M. S., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.

- Apollo Scientific. (n.d.). This compound.

Sources

- 1. Page loading... [guidechem.com]

- 2. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

- 3. US20240083889A1 - Scalable process for the preparation of a GlyT-1 Inhibitor - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. 2,6-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in Difluorobenzoic Acid

<_>

Introduction

In the landscape of modern pharmaceutical and materials science, halogenated organic compounds are of paramount importance. Among these, difluorobenzoic acid derivatives containing a chlorosulfonyl group represent a class of highly versatile intermediates. The presence of fluorine atoms significantly modulates the electronic properties of the aromatic ring, which in turn influences the reactivity of the appended functional groups. This guide provides an in-depth technical exploration of the reactivity of the chlorosulfonyl group (-SO₂Cl) when attached to a difluorobenzoic acid scaffold, offering insights for researchers, scientists, and professionals in drug development.

The sulfonyl chloride functional group is a cornerstone in organic synthesis, primarily due to its high reactivity towards a wide range of nucleophiles.[1] This reactivity allows for the straightforward introduction of a sulfonyl moiety, leading to the synthesis of sulfonamides and sulfonate esters, which are prevalent in a multitude of biologically active compounds.[2] The incorporation of fluorine atoms into the benzoic acid ring further enhances the utility of these building blocks by improving pharmacokinetic properties such as metabolic stability and binding affinity.[3][4]

This guide will delve into the synthesis, electronic and steric influences, and the key reactions of the chlorosulfonyl group in difluorobenzoic acid, providing a comprehensive resource for leveraging these unique chemical entities in research and development.

Synthesis of Difluorobenzoic Acid Sulfonyl Chlorides

The preparation of aromatic sulfonyl chlorides can be achieved through several synthetic routes. A common laboratory-scale method involves the reaction of a diazonium salt, derived from the corresponding aniline, with sulfur dioxide in the presence of a copper(I) catalyst.[5] For difluorinated systems, this approach is viable, starting from the appropriately substituted difluoroaniline.

Another prevalent method is the direct chlorosulfonation of the aromatic ring using chlorosulfonic acid. However, this method can sometimes lead to issues with regioselectivity and the formation of unwanted byproducts, such as sulfones.[6] The reaction conditions, particularly temperature, must be carefully controlled to minimize these side reactions.

For specific isomers, such as 2,6-difluorobenzenesulfonyl chloride, synthesis can be achieved by reacting difluorophenyllithium with sulfuryl chloride.[7] Additionally, the oxidative chlorination of thiols or disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow process offers a safe and efficient alternative.[8][9]

Representative Synthetic Protocol: Diazotization and Sulfonyl Chloride Formation

A general procedure for the synthesis of an aryl sulfonyl chloride from an arylamine involves the formation of a diazonium salt followed by reaction with sulfur dioxide and a copper salt.[5][10]

Step 1: Diazotization of Difluoroaniline

-

A solution of the chosen difluoroaniline derivative in a mixture of acetic acid and concentrated hydrochloric acid is cooled to below -5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt.

Step 2: Sulfonyl Chloride Formation

-

In a separate flask, a suspension of copper(I) chloride is prepared in a mixture of acetic acid, concentrated hydrochloric acid, toluene, and liquid sulfur dioxide at 0 °C.

-

The cold diazonium salt solution is then slowly added to this suspension.

-

The reaction mixture is stirred, and upon completion, the product is typically isolated by extraction and subsequent purification.

Factors Influencing the Reactivity of the Chlorosulfonyl Group

The reactivity of the chlorosulfonyl group is intrinsically linked to the electronic and steric environment of the difluorobenzoic acid ring.

Electronic Effects

Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring.[11] This effect deactivates the ring towards electrophilic aromatic substitution but, more importantly for the reactivity of the -SO₂Cl group, it enhances the electrophilicity of the sulfur atom. The withdrawal of electron density from the ring makes the sulfonyl sulfur more electron-deficient and thus more susceptible to nucleophilic attack.

Simultaneously, fluorine can act as a π-donor through its lone pairs, contributing to resonance (+M effect).[11] However, due to the poor overlap between the 2p orbital of fluorine and the π-system of the benzene ring, the inductive effect generally outweighs the resonance effect. The presence of two fluorine atoms amplifies this electron-withdrawing character, further activating the chlorosulfonyl group for nucleophilic substitution. This increased ring stability can also lead to higher resistance to addition reactions.[12][13]

The carboxylic acid group (-COOH) is also an electron-withdrawing group, further contributing to the deactivation of the ring and the activation of the sulfonyl chloride. The relative positions of the fluorine atoms and the carboxylic acid group will fine-tune the electronic landscape of the molecule.

Steric Effects

Steric hindrance plays a crucial role in determining the accessibility of the sulfonyl sulfur to incoming nucleophiles.[14][15][16] When fluorine atoms are positioned ortho to the chlorosulfonyl group (e.g., in 2,6-difluorobenzenesulfonyl chloride), they can sterically shield the electrophilic center. This can slow down the rate of reaction with bulky nucleophiles.[17]

However, in some cases, ortho-substituents can lead to an unexpected increase in reactivity, a phenomenon termed "steric acceleration." This is thought to arise from the relief of steric strain in the transition state, which adopts a trigonal bipyramidal geometry.[18][19] The balance between steric hindrance and potential steric acceleration is a key consideration in designing reactions with these substrates.

Key Reactions of the Chlorosulfonyl Group

The highly electrophilic nature of the sulfonyl sulfur in difluorobenzoic acid sulfonyl chlorides allows for a variety of useful transformations, primarily nucleophilic substitution reactions.

Formation of Sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides.[20] This reaction is of immense importance in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.[2][21]

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[21] The choice of solvent is also important, with aprotic solvents like dichloromethane being commonly used.

Experimental Protocol: General Synthesis of a Sulfonamide

-

The primary or secondary amine (1.1 equivalents) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

-

A base, such as pyridine or triethylamine (1.5 equivalents), is added to the solution, which is then cooled to 0 °C.

-

A solution of the difluorobenzoic acid sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is worked up by washing with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by silica gel column chromatography.

Formation of Sulfonate Esters

Sulfonate esters are another important class of compounds that can be readily synthesized from sulfonyl chlorides.[22][23] They are valuable as intermediates in organic synthesis, often serving as good leaving groups in substitution and elimination reactions. The reaction involves the treatment of an alcohol with a sulfonyl chloride in the presence of a base.[24]

Experimental Protocol: General Synthesis of a Sulfonate Ester

-

The alcohol (1.0 equivalent) and a base, typically pyridine (which can also serve as the solvent), are combined and cooled to 0 °C.

-

The difluorobenzoic acid sulfonyl chloride (1.1 equivalents) is added portion-wise to the cooled solution.

-

The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

The reaction mixture is then poured into ice water and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed sequentially with dilute acid, water, and brine.

-

The organic layer is dried, filtered, and concentrated to yield the crude sulfonate ester, which is then purified as needed.

Mechanistic Considerations

The mechanism of nucleophilic substitution at the sulfonyl sulfur is generally considered to be a concerted Sₙ2-like process or a stepwise addition-elimination pathway.[1] For most arenesulfonyl chlorides, a bimolecular nucleophilic substitution, which is likely concerted, is the predominant pathway.[25] The reaction proceeds through a trigonal bipyramidal transition state or intermediate.

The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the difluorobenzoic acid sulfonyl chloride. The use of more nucleophilic amines or alcohols will generally lead to faster reaction rates. The solvent can also play a role, with polar aprotic solvents often facilitating the reaction.

Applications in Drug Discovery and Development

The sulfonamide linkage is a privileged scaffold in medicinal chemistry due to its hydrolytic stability and ability to participate in hydrogen bonding interactions.[2] The incorporation of a difluorobenzoic acid moiety can enhance the pharmacological profile of a drug candidate. For instance, the fluorine atoms can block sites of metabolic oxidation, thereby increasing the drug's half-life.[4]

Difluorobenzoic acid sulfonyl chlorides are therefore valuable building blocks for the synthesis of a wide array of potential therapeutic agents, including antibacterial drugs, carbonic anhydrase inhibitors, and anticancer agents.[2][21]

Safety and Handling

Aryl sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[26] Therefore, reactions should be carried out under anhydrous conditions. They are also corrosive and can cause severe skin and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The chlorosulfonyl group in difluorobenzoic acid is a highly reactive and versatile functional group that serves as a powerful tool for the synthesis of a diverse range of organic compounds. The presence of fluorine atoms and a carboxylic acid group on the aromatic ring significantly enhances the electrophilicity of the sulfonyl sulfur, facilitating nucleophilic substitution reactions. A thorough understanding of the electronic and steric factors that govern the reactivity of these compounds is essential for their effective utilization in research and development. With careful consideration of reaction conditions and safety precautions, difluorobenzoic acid sulfonyl chlorides will continue to be valuable intermediates in the pursuit of novel pharmaceuticals and advanced materials.

References

- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.).

- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - Pure and Applied Chemistry. (n.d.).

- What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride? - FAQ - Guidechem. (n.d.).

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (2021).

- Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. (n.d.).

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).

- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. (2025).

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (n.d.).

- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.).

- 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6 - Sigma-Aldrich. (n.d.).

- Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity? - Chemistry Stack Exchange. (2019).

- A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00280A. (2022).

- Effect of aromatic ring fluorination on CH…π interactions - RSC Publishing. (2016).

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC - PubMed Central. (2020).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008).

- 2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co.. (n.d.).

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride - Benchchem. (n.d.).

- Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. (2022).

- 4-(Chlorosulfonyl)-2-fluorobenzoic acid | 1354962-26-7 | Benchchem. (n.d.).

- EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents. (n.d.).

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024).

- Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).